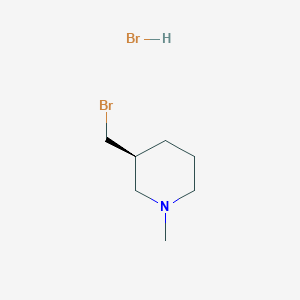

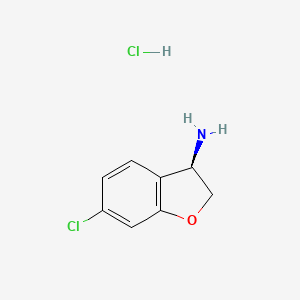

![molecular formula C20H23N5O4 B2447802 6-(2,4-Dimethoxyphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 887458-22-2](/img/structure/B2447802.png)

6-(2,4-Dimethoxyphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-(2,4-Dimethoxyphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The molecule also contains a purine moiety, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain an imidazole ring fused to a purine ring, with various substitutions at different positions. These include a 2,4-dimethoxyphenyl group, an ethyl group, and three methyl groups .Chemical Reactions Analysis

Imidazole derivatives are known to participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions, or as bases in elimination reactions . The specific reactions that this compound would undergo would depend on the conditions and the other reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the imidazole ring could make the compound slightly basic . The methoxy and methyl groups could affect the compound’s solubility and reactivity .Scientific Research Applications

6-(2,4-Dimethoxyphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione 1864 has been studied for its potential use in cancer treatment. It has been shown to inhibit the activity of Rho GTPases, which are involved in cell proliferation, migration, and invasion. Inhibition of Rho GTPases has been shown to reduce cancer cell growth and metastasis. This compound 1864 has also been studied for its potential use in treating inflammatory diseases and neurodegenerative disorders.

Mechanism of Action

6-(2,4-Dimethoxyphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione 1864 inhibits the activity of Rho GTPases by binding to their guanine nucleotide exchange factors (GEFs). GEFs are responsible for activating Rho GTPases by exchanging GDP for GTP. By binding to GEFs, this compound 1864 prevents the activation of Rho GTPases, leading to reduced cancer cell growth and metastasis.

Biochemical and Physiological Effects:

This compound 1864 has been shown to have a cytotoxic effect on cancer cells, leading to reduced cell growth and increased cell death. It has also been shown to reduce cancer cell migration and invasion. In addition, this compound 1864 has been shown to reduce inflammation in animal models of inflammatory diseases and to improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

6-(2,4-Dimethoxyphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione 1864 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It has also been shown to have a selective inhibitory effect on Rho GTPases, making it a useful tool for studying the role of Rho GTPases in cancer and other diseases.

However, this compound 1864 also has limitations for lab experiments. It has a low yield in its synthesis method, which can make it difficult to obtain large quantities for use in experiments. It also has limited solubility in aqueous solutions, which can make it difficult to use in cell culture experiments.

Future Directions

There are several future directions for research on 6-(2,4-Dimethoxyphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione 1864. One direction is to explore its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study its effects on other signaling pathways involved in cancer and other diseases. Additionally, future research could focus on improving the synthesis method and increasing the yield of this compound 1864.

Synthesis Methods

The synthesis of 6-(2,4-Dimethoxyphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione 1864 involves multiple steps, starting with the reaction of 2,4-dimethoxyaniline with ethyl acetoacetate to form 2-ethyl-4,7-dimethoxypyrazolo[1,5-a]pyrimidine-5-carbaldehyde. This intermediate is then reacted with 2,4-dimethoxybenzaldehyde and ammonium acetate to form the final product, this compound 1864. The yield of this synthesis method is around 25%.

properties

IUPAC Name |

6-(2,4-dimethoxyphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O4/c1-7-23-18(26)16-17(22(4)20(23)27)21-19-24(11(2)12(3)25(16)19)14-9-8-13(28-5)10-15(14)29-6/h8-10H,7H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQISKJZYMKACHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(N=C3N2C(=C(N3C4=C(C=C(C=C4)OC)OC)C)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

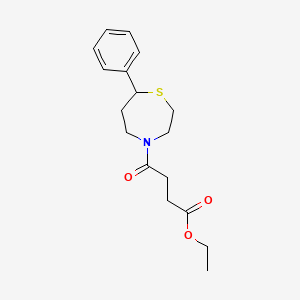

![2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2447723.png)

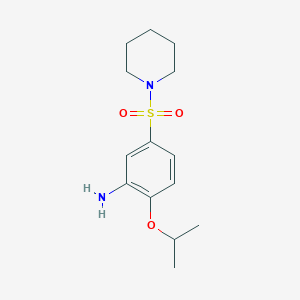

![4-chloro-N-[(4-methoxyphenyl)methyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2447724.png)

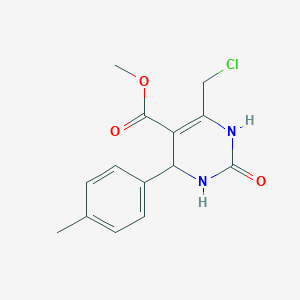

![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2447729.png)

![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-phenoxyethyl)nicotinamide](/img/structure/B2447730.png)

![[1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid](/img/structure/B2447731.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2447732.png)

![1-methyl-3-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2447739.png)

![isopropyl 2-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2447741.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2447742.png)